molecular formula C10H12INO2 B13680165 (3S)-3-amino-4-(4-iodophenyl)butanoic acid

(3S)-3-amino-4-(4-iodophenyl)butanoic acid

Cat. No.: B13680165
M. Wt: 305.11 g/mol
InChI Key: JZJBJZHUZJDMMU-VIFPVBQESA-N
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Description

(3S)-3-amino-4-(4-iodophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It features an amino group attached to the third carbon of a butanoic acid chain, with a 4-iodophenyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(4-iodophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and L-serine.

    Formation of Intermediate: The 4-iodobenzaldehyde undergoes a condensation reaction with L-serine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(4-iodophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-nitro-4-(4-iodophenyl)butanoic acid.

    Reduction: Formation of 3-amino-4-(4-iodophenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-amino-4-(4-iodophenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(4-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the 4-iodophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with a hydroxy group instead of an iodine atom.

    3-amino-4-(4-bromophenyl)butanoic acid: Similar structure but with a bromine atom instead of an iodine atom.

    3-amino-4-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

The presence of the iodine atom in (3S)-3-amino-4-(4-iodophenyl)butanoic acid imparts unique properties such as increased molecular weight and potential for radio-labeling, which can be advantageous in certain applications like imaging and diagnostics.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

(3S)-3-amino-4-(4-iodophenyl)butanoic acid

InChI

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

JZJBJZHUZJDMMU-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I

Origin of Product

United States

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